"7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid" discovery and synthesis history
"7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid" discovery and synthesis history
An In-Depth Technical Guide to the Discovery and Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Abstract
The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in the development of synthetic antibacterial agents. This guide provides a comprehensive overview of the discovery and synthesis history of a representative member of this class, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. We will explore the historical context of the quinolone family, from its serendipitous discovery to its establishment as a critical class of antibiotics. The core of this document is a detailed examination of the foundational synthetic methodologies, primarily the Gould-Jacobs reaction, that enable the construction of this vital pharmacophore. This guide is intended for researchers, scientists, and professionals in drug development, offering mechanistic insights, detailed experimental protocols, and a comparative analysis of synthetic strategies.
The 4-Quinolone-3-Carboxylic Acid: A Privileged Scaffold
The quinolone molecular structure, specifically the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core, is a classic example of a "privileged scaffold" in medicinal chemistry. This core structure is essential for the antibacterial activity of this class of drugs, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[1]
The Quinolone Pharmacophore
For a quinolone to exhibit significant antibacterial activity, several structural features are generally required. The foundational structure includes the 4-oxo-1,4-dihydro-quinoline ring system with a carboxylic acid group at the 3-position. The nitrogen at the 1-position (N-1) and the carbonyl group at the 4-position are crucial for binding to the enzyme-DNA complex.[1] Substitutions at various positions on the bicyclic ring system modulate the compound's potency, spectrum of activity, and pharmacokinetic properties. The 7-position, where the acetyl group is located in our topic compound, is a key site for modification, often with basic amino heterocyclic groups, to enhance antimicrobial potency.[2]
Historical Context: From Antimalarials to Antibacterials
The story of quinolones as antibacterials begins with research into antimalarial drugs. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[2] This unexpected compound exhibited modest antibacterial properties and served as the lead structure for a new line of research. This investigation ultimately led to the discovery of nalidixic acid, the first therapeutically useful quinolone, marking the dawn of a new era in antibacterial chemotherapy.[2][3]
Foundational Synthesis of the 4-Quinolone Scaffold
The construction of the 4-quinolone-3-carboxylic acid core has been achieved through several key named reactions. The Gould-Jacobs reaction stands out as the original and most fundamental approach.
The Gould-Jacobs Reaction: A Cornerstone in Quinolone Synthesis
First reported by R. G. Gould and W. A. Jacobs in 1939, this reaction provides a versatile pathway to 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-oxoquinolones.[1][4] The reaction is a multi-step sequence that begins with the condensation of a substituted aniline with a malonic ester derivative, followed by a thermal cyclization.[5][6]
The Gould-Jacobs reaction proceeds through two main stages:
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Condensation: A substituted aniline reacts with diethyl ethoxymethylenemalonate (DEEM). The reaction starts with a nucleophilic attack from the aniline's nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[5]
-
Thermal Cyclization (Lappin Cyclization): The intermediate undergoes an intramolecular cyclization at high temperatures (typically around 250 °C).[1][7] This electrocyclic reaction forms the quinoline ring system. The final steps involve hydrolysis of the ester group to the carboxylic acid, which is often performed under basic conditions (saponification).[5]
Caption: Simplified workflow of the Grohe-Heitzer synthesis.
Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The most direct and classical approach to synthesizing the title compound utilizes the Gould-Jacobs reaction, starting with an appropriately substituted aniline.
Experimental Protocol: Gould-Jacobs Synthesis
This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction. [4][5][7] Starting Materials:
-
3-Aminoacetophenone
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A) as a high-boiling solvent
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethanol
Step 1: Synthesis of Diethyl 2-((4-acetylphenyl)amino)maleate (Intermediate)
-
Rationale: This initial condensation step forms the key acyclic intermediate required for cyclization.
-
In a round-bottom flask, combine equimolar amounts of 3-aminoacetophenone and diethyl ethoxymethylenemalonate (DEEM).
-
Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction involves the nucleophilic substitution of the ethoxy group from DEEM by the amino group of the aniline, with the elimination of ethanol.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be cooled, and the intermediate may crystallize. It can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Thermal Cyclization to Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Rationale: High thermal energy is required to overcome the activation barrier for the intramolecular 6-electron cyclization. A high-boiling, inert solvent prevents degradation. [7]2. Add the dried intermediate from Step 1 to a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250 °C) for 15-30 minutes.
-
Cool the reaction mixture. The cyclized product, being less soluble, will precipitate.
-
Filter the solid product and wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether.
Step 3: Hydrolysis to 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Rationale: Saponification converts the ethyl ester to the corresponding carboxylate salt, which upon acidification yields the final carboxylic acid.
-
Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (typically 1-3 hours), forming the sodium salt of the carboxylic acid.
-
Cool the solution and filter if necessary to remove any unreacted starting material.
-
Acidify the clear filtrate with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2-3).
-
The final product, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Modern Enhancements: Microwave-Assisted Synthesis
Classical Gould-Jacobs reactions often require long reaction times and very high temperatures. Microwave irradiation has emerged as a powerful tool to accelerate this process, dramatically reducing reaction times from hours to minutes and often improving yields by providing efficient and uniform heating. [7][8]The thermal cyclization step is particularly amenable to microwave heating. [8]
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Advantages | Disadvantages | References |
| Gould-Jacobs Reaction | Substituted Aniline, Diethyl ethoxymethylenemalonate | Condensation, Thermal Cyclization, Hydrolysis | Versatile, well-established, readily available starting materials. | Requires very high temperatures, can have long reaction times, moderate yields. | ,[1],[5],[4] [6] |
| Grohe-Heitzer Method | β-Ketoester, Ortho Ester, Primary Amine | Enol ether formation, Enamine formation, Cyclization, Hydrolysis | Excellent for fluoroquinolones, often provides good yields. | Requires specifically substituted precursors (e.g., ortho-halogenated). | ,[1] [9] |
| Microwave-Assisted Gould-Jacobs | Same as classical | Condensation, Microwave-assisted Cyclization, Hydrolysis | Drastically reduced reaction times (minutes vs. hours), often improved yields. | Requires specialized microwave reactor equipment. | ,[7] [8] |
Conclusion
The journey from a byproduct in antimalarial synthesis to a vast class of essential antibiotics is a testament to the power of observation and medicinal chemistry. 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents a classic structure within this family. Its synthesis is rooted in the foundational Gould-Jacobs reaction, a robust and enduring method that has been a workhorse in quinolone chemistry for over 80 years. While modern techniques like microwave-assisted synthesis have refined and accelerated the process, the fundamental logic of the Gould-Jacobs approach remains a cornerstone of heterocyclic chemistry and a vital tool for drug discovery professionals.
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Gould–Jacobs reaction - Wikipedia. (n.d.). [Link]
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Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Molecules, 27(13), 4235. [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2011). ACS Medicinal Chemistry Letters, 2(1), 55–60. [Link]
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Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate. [Link]
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Synthesis and structure-activity relationship of 7-(substituted)-aminomethyl-4-quinolone-3-carboxylic acid derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(23), 7476–7486. [Link]
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AN56 Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry, 27(8), 2823–2826. [Link]
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